molecular formula C19H16Cl2N4O2S2 B11246966 4-chloro-N-(2-(2-(4-chlorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide

4-chloro-N-(2-(2-(4-chlorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B11246966
M. Wt: 467.4 g/mol
InChI Key: AYBAXOKVWCWFFB-UHFFFAOYSA-N
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Description

4-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the thiazole moiety, and the final sulfonamide formation. Common reagents used in these reactions include thiosemicarbazide, hydrazine derivatives, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acidic ionic liquids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with the addition of a catalyst like manganese dioxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or proteins essential for the survival and replication of microorganisms. For example, it can interfere with the synthesis of bacterial cell walls or viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C19H16Cl2N4O2S2

Molecular Weight

467.4 g/mol

IUPAC Name

4-chloro-N-[2-[2-(4-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H16Cl2N4O2S2/c1-12-17(10-11-22-29(26,27)16-8-6-15(21)7-9-16)28-19-23-18(24-25(12)19)13-2-4-14(20)5-3-13/h2-9,22H,10-11H2,1H3

InChI Key

AYBAXOKVWCWFFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)Cl)CCNS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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